3-Ethyl-2-methylhexane

Description

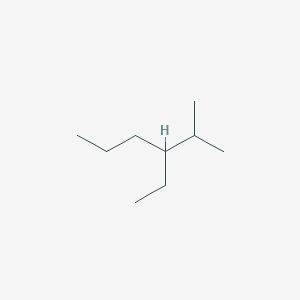

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

16789-46-1 |

|---|---|

Formule moléculaire |

C9H20 |

Poids moléculaire |

128.25 g/mol |

Nom IUPAC |

3-ethyl-2-methylhexane |

InChI |

InChI=1S/C9H20/c1-5-7-9(6-2)8(3)4/h8-9H,5-7H2,1-4H3 |

Clé InChI |

MVLOWDRGPHBNNF-UHFFFAOYSA-N |

SMILES |

CCCC(CC)C(C)C |

SMILES canonique |

CCCC(CC)C(C)C |

Synonymes |

3-Ethyl-2-methylhexane. |

Origine du produit |

United States |

Foundational & Exploratory

3-Ethyl-2-methylhexane chemical structure and bonding

An In-depth Technical Guide to 3-Ethyl-2-methylhexane: Chemical Structure and Bonding

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 16789-46-1), a branched-chain alkane. The document details its chemical structure, the nature of its covalent bonding, and key physicochemical properties. Furthermore, it outlines standardized experimental protocols for the synthesis and spectroscopic analysis of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, serving as a core reference for the identification, characterization, and utilization of this compound.

Chemical Identification and Nomenclature

This compound is a saturated hydrocarbon belonging to the alkane family. Its systematic IUPAC name is derived from its molecular structure, which consists of a six-carbon parent chain (hexane) with two alkyl substituents.[1][2] An ethyl group (-CH₂CH₃) is attached to the third carbon atom, and a methyl group (-CH₃) is attached to the second carbon atom.[1][2] According to IUPAC nomenclature rules, the substituents are named alphabetically (ethyl before methyl).[1]

The molecular formula for this compound is C₉H₂₀.[1][3][4][5]

Chemical Structure and Bonding

The structural framework of this compound is built upon a backbone of single-bonded carbon atoms.

-

Parent Chain: The longest continuous carbon chain contains six carbon atoms, defining the molecule as a hexane (B92381) derivative.[1][2]

-

Substituents: An ethyl group is bonded to carbon-3 and a methyl group is bonded to carbon-2 of the main chain.[2]

Covalent Bonding and Hybridization

The bonding in this compound is exclusively composed of single covalent bonds (sigma bonds).

-

Hybridization: Every carbon atom in the molecule is sp³ hybridized.[1] This hybridization results from the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp³ hybrid orbitals.

-

Molecular Geometry: The sp³ hybridization leads to a tetrahedral geometry around each carbon atom.[1]

-

Bond Angles: The ideal bond angle for a perfect tetrahedral geometry is 109.5°.[1] In this compound, the C-C-C and H-C-H bond angles are approximately 109.5°, though minor deviations can occur due to steric hindrance between the alkyl groups. The single bonds allow for free rotation, leading to various conformational isomers.[1][6]

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized through various analytical methods. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ | [3][4][5] |

| Molecular Weight | 128.2551 g/mol | [3][5] |

| CAS Registry Number | 16789-46-1 | [3][4][5] |

| Density | 0.731 g/cm³ | [7] |

| Kovats Retention Index | Standard non-polar: 844 - 849 | [4] |

Table 2: Spectroscopic Data Summary

| Technique | Data Availability / Key Features | Source |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | [3][4][8] |

| ¹³C NMR Spectroscopy | Spectra are available for reference. | [4] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [4] |

Experimental Protocols

The characterization and synthesis of this compound rely on standard organic chemistry laboratory techniques. The following sections provide detailed, illustrative protocols.

Illustrative Synthesis: Grignard Reaction

A common method for forming C-C bonds to synthesize branched alkanes is the Grignard reaction. The following is a representative protocol for a similar branched alkane that can be adapted.[9]

Objective: To synthesize a branched alkane via the coupling of a Grignard reagent with an alkyl halide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Bromobutane (B33332) (or other suitable alkyl bromide to form the Grignard reagent)

-

3-Chloropentane (B1594929) (or other suitable alkyl halide for coupling)

-

Iodine crystal (initiator)

-

Flame-dried, three-necked flask, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

-

Preparation of Grignard Reagent:

-

Place magnesium turnings and a small iodine crystal in the flame-dried flask under a nitrogen atmosphere.

-

Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the magnesium. The reaction is initiated when the iodine color disappears and gentle reflux begins.

-

Continue the dropwise addition to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes.[9]

-

-

Coupling Reaction:

-

Cool the prepared Grignard reagent to 0°C in an ice bath.

-

Add a solution of 3-chloropentane in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent.[9]

-

-

Work-up and Purification:

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel, extract with diethyl ether, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.

-

Purify the crude product by fractional distillation.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for separating and identifying volatile organic compounds like this compound.

Objective: To identify and characterize this compound in a sample.

Instrumentation and Conditions (Typical):

-

GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended for separating hydrocarbon isomers.[10]

-

Injector: Split/splitless injector at 250°C.

-

Carrier Gas: Helium with a constant flow rate.

-

Oven Program: Start at 50°C (hold for 2 min), then ramp at 10°C/min to 150°C.

-

MS Detector: Electron Ionization (EI) source at 70 eV.

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile solvent like hexane or pentane.[10][11]

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting peak.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time. The Kovats retention index can be used for confirmation.[4][10]

-

Compare the acquired mass spectrum with a reference library (e.g., NIST) for positive identification.[8][10] The fragmentation pattern for branched alkanes typically involves the loss of stable alkyl groups.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Objective: To confirm the molecular structure of this compound.

Procedure (Generalized):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the chemical shifts, integration, and splitting patterns of the different proton environments.

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

-

-

Data Analysis: Analyze the resulting spectra to confirm the connectivity and arrangement of atoms, matching the observed signals to the known structure of this compound.

Logical Workflow for Analysis

The structural elucidation and confirmation of an organic compound like this compound follows a logical progression of analytical techniques.

Caption: General experimental workflow for the analysis of an organic compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. homework.study.com [homework.study.com]

- 3. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 4. This compound | C9H20 | CID 86067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. This compound [stenutz.eu]

- 8. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. C7H16 mass spectrum of 3-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

Deconstructing "3-Ethyl-2-methylhexane": A Technical Guide to IUPAC Nomenclature

For Immediate Release

A comprehensive analysis of the IUPAC naming conventions as applied to the branched alkane, 3-Ethyl-2-methylhexane, revealing the correct nomenclature to be 3,4-dimethylheptane. This guide is intended for researchers, scientists, and drug development professionals to ensure accuracy and adherence to international standards in chemical identification.

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming organic compounds to avoid confusion and ensure that a given name corresponds to a single, unique structure. This technical guide will provide an in-depth analysis of the IUPAC naming conventions through the examination of the incorrectly named compound "this compound," and will elucidate the process for determining its correct IUPAC name.

The Fallacy of "this compound"

The name "this compound" suggests a hexane (B92381) backbone, which is a six-carbon chain, with an ethyl group at the third carbon and a methyl group at the second carbon. However, a closer examination of the structure reveals a violation of a fundamental IUPAC rule: the identification of the longest continuous carbon chain, also known as the parent chain.

The Correct IUPAC Nomenclature: A Step-by-Step Determination

The correct IUPAC name for the structure commonly misrepresented as "this compound" is 3,4-dimethylheptane . The determination of this name follows a systematic application of IUPAC rules.

Experimental Protocols: The IUPAC Naming Algorithm

The process for correctly naming a branched alkane can be broken down into the following sequential steps:

-

Identification of the Parent Chain: The primary and most critical step is to identify the longest continuous chain of carbon atoms in the molecule. This chain forms the base name of the alkane.

-

Numbering the Parent Chain: The parent chain is numbered from the end that gives the substituents (the branches) the lowest possible locants (position numbers).

-

Identification of Substituents: All groups attached to the parent chain that are not part of the chain itself are identified as substituents.

-

Alphabetical Ordering of Substituents: The names of the substituents are arranged in alphabetical order. Prefixes such as "di-," "tri-," and "tetra-" are not considered for alphabetization.

-

Assembly of the Complete IUPAC Name: The final name is constructed by prefixing the names of the substituents, preceded by their locants, to the name of the parent chain.

Applying the Protocol to the Structure

Let's apply this protocol to the structure :

-

Step 1: Identify the Parent Chain. In the structure erroneously named "this compound," the longest continuous carbon chain is not six carbons long. By tracing the chain through the ethyl group, a continuous chain of seven carbons can be identified. Therefore, the parent alkane is heptane (B126788) .

-

Step 2: Number the Parent Chain. Numbering the heptane chain from the end that gives the substituents the lowest locants results in the methyl groups being at positions 3 and 4.

-

Step 3: Identify the Substituents. There are two methyl (-CH3) groups attached to the parent chain.

-

Step 4: Alphabetical Ordering of Substituents. As both substituents are methyl groups, we will use the prefix "di-".

-

Step 5: Assemble the Complete IUPAC Name. Combining the locants, the substituent name with its prefix, and the parent chain name gives 3,4-dimethylheptane .

Data Presentation: Comparative Analysis

| Feature | Incorrect Name: this compound | Correct Name: 3,4-dimethylheptane |

| Parent Chain Length | 6 (Hexane) | 7 (Heptane) |

| Substituents | 1x Ethyl, 1x Methyl | 2x Methyl |

| Locants of Substituents | 2, 3 | 3, 4 |

| Adherence to IUPAC Rules | No (Fails to identify the longest chain) | Yes |

Mandatory Visualization

To further clarify the logical workflow of the IUPAC naming process for this compound, the following diagrams are provided.

Caption: Logical workflow for determining the correct IUPAC name.

Caption: Comparison of incorrect and correct parent chain identification.

Conclusion

The correct IUPAC name for the compound commonly misidentified as "this compound" is 3,4-dimethylheptane . This correction arises from the fundamental IUPAC rule of selecting the longest continuous carbon chain as the parent chain. Adherence to this and other IUPAC conventions is paramount for unambiguous chemical communication in research, development, and regulatory affairs. This guide serves as a technical resource to reinforce the principles of systematic nomenclature.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2-methylhexane

This technical guide provides a comprehensive overview of the key physical properties of this compound. The information is presented to support research and development activities where this compound may be used as a solvent, reference standard, or intermediate. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided.

Chemical Identity

Physical Properties

The physical properties of this compound are crucial for its handling, application, and purification. These properties are summarized in the table below.

| Property | Value | Units |

| Molecular Weight | 128.26 | g/mol |

| Boiling Point | 138 - 138.01 | °C |

| Melting Point | -112.99 | °C |

| Density | 0.729 - 0.731 | g/cm³ |

| Refractive Index | 1.4097 - 1.412 | |

| Water Solubility | 287.1 | µg/L |

Data sourced from references[1][2][4][5][6].

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical indicator of purity for a liquid. The Thiele tube method is a common and efficient technique that requires a small sample volume.[7]

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

High-boiling point mineral oil

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound. Place a capillary tube (sealed end up) inside the test tube.[7]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7]

-

Heating: Insert the assembly into the Thiele tube containing mineral oil, ensuring the heat is applied to the side arm. This design facilitates uniform heating of the oil via convection.[7]

-

Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]

-

Measurement: Remove the heat source when a vigorous stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.[8]

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder and an electronic balance

-

Electronic balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[8][9]

-

Volume Measurement: Add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[8]

-

Mass of Liquid: Measure and record the combined mass of the graduated cylinder and the liquid.[8][9]

-

Temperature Control: Record the temperature of the liquid, as density is temperature-dependent.

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder. Density is then calculated using the formula: Density = Mass / Volume .[8]

-

Precision: For higher accuracy, repeat the measurement multiple times and calculate the average.[9]

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a valuable tool for identifying a substance and assessing its purity. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (if not built-in)

-

Dropper or pipette

-

Ethanol (B145695) and lens paper for cleaning

Procedure:

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Temperature Control: Ensure the refractometer prisms are at a constant, specified temperature (e.g., 20°C or 25°C) by circulating water from the water bath.

-

Sample Application: Place a few drops of this compound onto the surface of the lower prism using a clean dropper.

-

Measurement: Close the prisms and adjust the instrument until the boundary line (the line separating the light and dark fields) is sharp and centered in the crosshairs of the eyepiece.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Clean the prism surfaces thoroughly with ethanol and a soft lens paper after the measurement.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique to assess the purity of volatile organic compounds like alkanes. The principle relies on the separation of components in a mixture based on their boiling points and interactions with a stationary phase.[10]

Instrumentation:

-

Gas Chromatograph (GC) system

-

Injector (Cool on-column or PTV recommended for alkanes)[11]

-

Column: A non-polar capillary column (e.g., (5%-phenyl)-methylpolysiloxane) is suitable for separating alkanes based on boiling points.[10][11]

-

Detector: Flame Ionization Detector (FID) is highly sensitive to hydrocarbons.[11]

-

Carrier Gas: High-purity helium or hydrogen.[11]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., pentane (B18724) or hexane).

-

Method Setup: Set the GC parameters, including oven temperature program, injector temperature, detector temperature, and carrier gas flow rate. For alkanes, a temperature ramp is typically used to ensure good separation of any potential impurities.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram. The retention time of the major peak will correspond to this compound.

-

Analysis: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of physical properties.

Caption: A logical workflow for the experimental determination of key physical properties of a liquid chemical.

Caption: The influence of molecular structure on the intermolecular forces that dictate physical properties.

References

- 1. This compound | C9H20 | CID 86067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 4. This compound [chemister.ru]

- 5. This compound. CAS#: 16789-46-1 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of 3-Ethyl-2-methylhexane

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth analysis of the molecular formula and weight of the branched-chain alkane, 3-Ethyl-2-methylhexane.

Introduction

This compound is a saturated hydrocarbon and a structural isomer of nonane. As a branched-chain alkane, its physical and chemical properties are of interest in various fields, including organic chemistry, materials science, and as a component in fuel mixtures. This guide provides a concise summary of its core molecular properties, specifically its molecular formula and weight, derived from standardized chemical databases.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is computationally derived and widely accepted in chemical literature.

| Property | Value | Source |

| Molecular Formula | C9H20 | [1][2][3] |

| Molecular Weight | 128.25 g/mol | [1] |

| Alternate Molecular Weight | 128.2551 g/mol | [3] |

| CAS Registry Number | 16789-46-1 | [3] |

Experimental Protocols

Logical Derivation of Molecular Properties

The molecular formula and weight of this compound are derived directly from its structure. The IUPAC name itself provides the necessary information to deduce the atomic composition. The following diagram illustrates the logical workflow from structural components to the final molecular weight.

Caption: Logical workflow from structural components to molecular weight.

Summary

This compound is an alkane with the molecular formula C9H20.[1][2][3] Its structure consists of a six-carbon hexane backbone with a methyl group on the second carbon and an ethyl group on the third carbon.[4] Based on its atomic composition, its calculated molecular weight is approximately 128.25 g/mol .[1] While it serves as a useful compound in foundational organic chemistry, extensive experimental data related to biological pathways or drug interactions is not characteristic of this molecule.

References

A Technical Guide to the Identification of 3-Ethyl-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification and characterization of the branched alkane, 3-Ethyl-2-methylhexane. The document outlines its key identifiers, physicochemical properties, and detailed experimental protocols for its analysis.

Compound Identification

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Other significant identifiers are provided in the table below.

| Identifier | Value |

| Molecular Formula | C9H20[1][2][3] |

| IUPAC Name | This compound[2][3] |

| Synonyms | 2-Methyl-3-ethylhexane[3][4][5] |

| InChI | InChI=1S/C9H20/c1-5-7-9(6-2)8(3)4/h8-9H,5-7H2,1-4H3[2][3] |

| InChIKey | MVLOWDRGPHBNNF-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CCCC(CC)C(C)C[2] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Weight | 128.25 g/mol [2] |

| XLogP3-AA | 4.5[1][2] |

| Rotatable Bond Count | 4[1] |

| Heavy Atom Count | 9[1] |

| Complexity | 55.1[1][2] |

| Monoisotopic Mass | 128.156500638 Da[1][2] |

| Kovats Retention Index (Standard non-polar) | 847, 847, 845, 844, 847, 846, 849[2] |

Spectroscopic data is available for this compound, which is essential for its unambiguous identification. Available spectral information includes:

-

Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[2][4]

-

13C NMR Spectra: Available through spectral databases.[2]

-

IR Spectra (Vapor Phase): Available through spectral databases.[2]

Experimental Protocols for Identification

The identification of this compound, a volatile organic compound, is typically achieved using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of volatile alkanes like this compound.

-

Sample Preparation:

-

For liquid samples, dilute in a volatile solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 1-10 ppm).

-

For gas-phase samples, a gas-tight syringe can be used for direct injection, or the sample can be collected on a sorbent tube followed by thermal desorption.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector at 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

The retention time of the analyte peak is compared to that of a known standard of this compound.

-

The acquired mass spectrum is compared with a reference library, such as the NIST Mass Spectral Library, for confirmation. The fragmentation pattern of branched alkanes is a key identifying feature.

-

3.2. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide complementary information for the identification of this compound by identifying its functional groups.

-

Sample Preparation:

-

Liquid Phase: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation and Conditions:

-

Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.

-

Detector: Deuterated Triglycine Sulfate (DTGS).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should show characteristic C-H stretching and bending vibrations for an alkane.

-

Strong C-H stretching absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations for methyl (-CH3) and methylene (B1212753) (-CH2-) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

-

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for compound identification and a key analytical process.

References

Spectroscopic Profile of 3-Ethyl-2-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-2-methylhexane (CAS No. 16789-46-1). Due to the limited availability of public experimental data, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The methodologies described are based on established protocols for the spectroscopic analysis of alkanes.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for the structural elucidation of this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds. The fragmentation pattern is typical for branched alkanes, with the most abundant peaks corresponding to the most stable carbocations that can be formed.

| m/z | Relative Intensity (%) | Assignment |

| 43 | 100 | [C3H7]+ (Base Peak) |

| 57 | ~80 | [C4H9]+ |

| 84 | ~30 | [C6H12]+ |

| 128 | Low | [C9H20]+ (Molecular Ion) |

| Note: Relative intensities are approximate and based on the visual inspection of the NIST mass spectrum. A complete peak list with precise intensities is not publicly available. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR)

The predicted ¹³C NMR spectrum of this compound shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are in the typical aliphatic region.

| Atom Number * | Predicted Chemical Shift (ppm) | Multiplicity |

| 1 | 11.5 | Quartet |

| 2 | 14.3 | Quartet |

| 3 | 15.8 | Quartet |

| 4 | 24.9 | Triplet |

| 5 | 29.8 | Triplet |

| 6 | 34.5 | Triplet |

| 7 | 44.7 | Doublet |

| 8 | 47.1 | Doublet |

| 9 | 20.9 | Quartet |

| Note: This data is predicted and should be used as a reference. Actual experimental values may vary. Atom numbering is for assignment purposes and may not follow IUPAC nomenclature. |

Predicted ¹H Nuclear Magnetic Resonance (NMR)

The predicted ¹H NMR spectrum of this compound is complex due to the presence of multiple, structurally similar alkyl groups, leading to significant signal overlap in the upfield region (typically 0.8-1.6 ppm). The presence of two chiral centers at C2 and C3 can also lead to diastereotopic protons, further complicating the spectrum.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CH3 (primary) | 0.8 - 0.9 | Triplet/Doublet | ~7 |

| CH2 (secondary) | 1.1 - 1.4 | Multiplet | - |

| CH (tertiary) | 1.4 - 1.6 | Multiplet | - |

| Note: This data is a generalized prediction. Due to the complexity and overlapping signals, a detailed assignment of individual proton resonances without experimental 2D NMR data is not feasible. |

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is characteristic of a saturated alkane, showing absorptions corresponding to C-H stretching and bending vibrations.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 2850 - 2960 | Strong | C-H stretch (CH, CH₂, CH₃) |

| 1450 - 1470 | Medium | C-H bend (CH₂) |

| 1370 - 1380 | Medium | C-H bend (CH₃) |

| Note: This data is predicted. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and other bending vibrations unique to the molecule. |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or methanol) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion ([M]⁺˙).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal chemical shift reference (0 ppm).

-

¹³C NMR Spectroscopy:

-

The sample is placed in the NMR spectrometer.

-

A standard proton-decoupled ¹³C NMR experiment is performed. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum with a single peak for each unique carbon atom.

-

The data is acquired over a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

¹H NMR Spectroscopy:

-

A standard one-dimensional ¹H NMR spectrum is acquired.

-

The free induction decay (FID) signal is transformed into the frequency domain spectrum.

-

The spectrum is phased, baseline corrected, and referenced to TMS.

-

Integration of the signals provides the relative number of protons for each resonance.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a volatile liquid, its IR spectrum can be obtained in the gas phase. The sample is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Data Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer.

-

A background spectrum of the empty gas cell is recorded.

-

The infrared radiation is passed through the sample, and the transmitted radiation is measured by a detector.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Ethyl-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-ethyl-2-methylhexane. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. This guide covers the predicted spectral data, a detailed experimental protocol for acquiring such spectra, and a visual representation of the molecular structure and its proton environments.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using validated NMR prediction software. These predictions are based on established algorithms that calculate the chemical shifts and coupling constants from the molecular structure. The predicted spectrum provides a valuable reference for the analysis of experimentally obtained data.

The structure of this compound (C₉H₂₀) presents a complex aliphatic region in its ¹H NMR spectrum due to the subtle differences in the electronic environments of its various protons. The molecule contains several non-equivalent methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, leading to significant signal overlap in the upfield region of the spectrum (typically 0.8-1.6 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (ppm) | Integration (Number of Protons) | Predicted Multiplicity |

| a | 0.85 | 3H | Triplet |

| b | 0.88 | 3H | Triplet |

| c | 0.89 | 3H | Doublet |

| d | 1.15-1.35 | 4H | Multiplet |

| e | 1.35-1.45 | 2H | Multiplet |

| f | 1.50-1.60 | 1H | Multiplet |

| g | 1.65-1.75 | 1H | Multiplet |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent used and the magnetic field strength of the NMR spectrometer.

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by a series of overlapping multiplets in the aliphatic region.

-

Upfield Region (0.8-1.0 ppm): This region contains the signals for the three methyl groups (a, b, and c). The two terminal methyl groups of the ethyl and propyl chains are expected to appear as triplets due to coupling with their adjacent methylene protons. The methyl group attached to the chiral center at C2 is predicted to be a doublet, resulting from coupling with the methine proton at C2.

-

Mid-Aliphatic Region (1.1-1.8 ppm): This complex region contains the signals for the methylene and methine protons. The significant overlap is a result of the similar chemical environments of these protons. Advanced NMR techniques, such as 2D-NMR (e.g., COSY and HSQC), would be invaluable for definitively assigning these resonances.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for analyzing complex spectra with overlapping signals.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The spectrometer's lock system should be engaged to stabilize the magnetic field using the deuterium (B1214612) signal from the solvent.

-

Shimming: Perform manual or automated shimming of the magnetic field to optimize its homogeneity across the sample. This process is critical for obtaining sharp, well-resolved NMR signals.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition: Start the acquisition process.

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound with its non-equivalent proton environments labeled, corresponding to the assignments in Table 1.

Figure 1: Molecular structure of this compound with proton environment labels.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For a complete and unambiguous structural confirmation, it is highly recommended to complement the ¹H NMR data with other spectroscopic techniques, such as ¹³C NMR, DEPT, COSY, HSQC, and mass spectrometry.

In-Depth Technical Guide to 13C NMR Spectral Assignments of 3-Ethyl-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral assignments for the branched alkane, 3-ethyl-2-methylhexane. Understanding the 13C NMR spectrum is crucial for the structural elucidation and verification of this and similar aliphatic compounds, which may be relevant as fragments or scaffolds in medicinal chemistry and materials science. This document details the predicted chemical shifts, provides a standardized experimental protocol for spectrum acquisition, and illustrates the molecular structure with clear carbon atom assignments.

Data Presentation: Predicted 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound is predicted to exhibit nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The chemical shifts are influenced by the local electronic environment, including shielding and deshielding effects from neighboring alkyl groups. The predicted chemical shift values are summarized in Table 1.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | CH3 | 14.2 | Primary (CH3) |

| C2 | CH | 38.5 | Secondary (CH) |

| C3 | CH | 45.1 | Tertiary (CH) |

| C4 | CH2 | 29.8 | Secondary (CH2) |

| C5 | CH2 | 23.1 | Secondary (CH2) |

| C6 | CH3 | 14.4 | Primary (CH3) |

| C7 (Ethyl) | CH2 | 26.5 | Secondary (CH2) |

| C8 (Ethyl) | CH3 | 11.9 | Primary (CH3) |

| C9 (Methyl) | CH3 | 16.5 | Primary (CH3) |

| Note: Predicted chemical shifts were generated using an online NMR prediction tool and may vary slightly from experimental values. |

Molecular Structure and Carbon Numbering

The unambiguous assignment of 13C NMR signals is reliant on a systematic numbering of the carbon atoms in the molecular structure. The following diagram illustrates the structure of this compound with the IUPAC numbering scheme used for the spectral assignments in this guide.

Mass Spectrometry Fragmentation Pattern of 3-Ethyl-2-methylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Ethyl-2-methylhexane. Understanding these fragmentation pathways is crucial for the structural elucidation of branched alkanes, a common motif in various organic molecules relevant to pharmaceutical and chemical research.

Core Principles of Alkane Fragmentation

Under electron ionization, alkanes undergo fragmentation primarily through the cleavage of C-C bonds. The stability of the resulting carbocation is a major driving force for the fragmentation process. For branched alkanes like this compound, fragmentation is most likely to occur at the branching points, as this leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][2][3] Consequently, the molecular ion (M+) peak for branched alkanes is often of low abundance or entirely absent.[1][4][5] The fragmentation pattern is characterized by a series of peaks corresponding to the loss of alkyl radicals. The largest substituent at a branch is often eliminated preferentially.[2]

Fragmentation Analysis of this compound

The structure of this compound (C9H20, molecular weight: 128.26 g/mol ) features two branching points, which dictates its characteristic fragmentation pattern. The primary fragmentation pathways involve the cleavage of bonds adjacent to the tertiary and secondary carbons, leading to the formation of stable carbocations.

The key fragmentation cleavages and the resulting major fragment ions are outlined below:

-

Loss of an ethyl radical (C2H5•, 29 Da): Cleavage of the C3-C4 bond results in the formation of a stable tertiary carbocation at m/z 99.

-

Loss of a propyl radical (C3H7•, 43 Da): Scission of the C4-C5 bond leads to a secondary carbocation at m/z 85.

-

Loss of a butyl radical (C4H9•, 57 Da): Fragmentation involving the loss of the butyl group attached to the chiral center at C3 can form a secondary carbocation at m/z 71.

-

Formation of smaller fragments: Subsequent fragmentation of these primary ions through the loss of neutral alkene molecules (e.g., ethene, propene) results in a series of smaller ions, typically separated by 14 Da (CH2 group).[1][3]

Quantitative Fragmentation Data

The following table summarizes the most significant peaks in the mass spectrum of this compound, with data sourced from the NIST Mass Spectrometry Data Center. The base peak, the most abundant fragment, is assigned a relative intensity of 100.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 43 | [C3H7]+ | 100 |

| 57 | [C4H9]+ | 85 |

| 71 | [C5H11]+ | 45 |

| 85 | [C6H13]+ | 30 |

| 99 | [C7H15]+ | 10 |

| 128 | [C9H20]+• (Molecular Ion) | <1 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-300.

-

Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from damaging the detector.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion.

Caption: Primary fragmentation pathways of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of C-H Bonds in 3-Ethyl-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopic signatures of carbon-hydrogen (C-H) bonds in the branched alkane, 3-Ethyl-2-methylhexane. This document outlines the theoretical basis for the vibrational modes of C-H bonds in this molecule, presents expected quantitative data in a tabular format, provides a detailed experimental protocol for spectral acquisition, and includes logical diagrams to visualize experimental and analytical workflows.

Introduction to IR Spectroscopy of Alkanes

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. For alkanes like this compound, the most prominent absorption bands in the IR spectrum arise from the stretching and bending vibrations of its C-H bonds. The C-C bond vibrations are typically weak and fall in the fingerprint region, making them less useful for simple functional group identification.

The structure of this compound, CH₃CH(CH₃)CH(CH₂CH₃)CH₂CH₂CH₃, contains several types of sp³ hybridized C-H bonds:

-

Methyl (CH₃) groups: Primary C-H bonds.

-

Methylene (B1212753) (CH₂) groups: Secondary C-H bonds.

-

Methine (CH) groups: Tertiary C-H bonds.

Each of these C-H bond types exhibits characteristic stretching and bending vibrations, which can be distinguished in the IR spectrum.

Predicted IR Absorption Data for this compound

The infrared spectrum of a simple alkane is characterized by absorptions due to C-H stretching and bending. The C-H stretching vibrations of sp³ hybridized carbons typically occur in the 2850-3000 cm⁻¹ region. Bending vibrations appear at lower wavenumbers. The following table summarizes the expected IR absorption frequencies for the different types of C-H bonds present in this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretching | -CH₃ | ~2960 | Strong |

| Symmetric Stretching | -CH₃ | ~2870 | Strong |

| Asymmetric Stretching | -CH₂ | ~2925 | Strong |

| Symmetric Stretching | -CH₂ | ~2850 | Strong |

| Stretching | -CH | ~2890 | Weak |

| Asymmetric Bending (Scissoring) | -CH₂ | 1450-1470 | Medium |

| Symmetric Bending (Umbrella) | -CH₃ | ~1375 | Medium |

| Asymmetric Bending | -CH₃ | ~1450 | Medium |

| Bending | -CH | ~1340 | Weak |

Note: The asymmetric bending of the methyl group often overlaps with the scissoring vibration of the methylene group. The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a convenient and widely used method for obtaining the IR spectrum of liquid samples with minimal preparation.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Sample of this compound (liquid)

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Allow the instrument to warm up according to the manufacturer's instructions to ensure stability.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Ensure the ATR crystal surface is clean and dry.

-

Initiate the background scan using the instrument's software. This typically involves an accumulation of multiple scans to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

The number of scans should be consistent with the background measurement.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed by the software.

-

Label the significant peaks corresponding to the C-H stretching and bending vibrations as detailed in the data table above.

-

The fingerprint region (below 1500 cm⁻¹) can be used for more detailed structural confirmation by comparing it to a reference spectrum if available.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the ATR crystal.

-

Wipe away the liquid sample with a lint-free wipe.

-

Apply a small amount of a suitable solvent (e.g., isopropanol) to a new lint-free wipe and clean the crystal surface.

-

Allow the crystal to air dry completely before the next measurement.

-

Visualizations

The following diagrams illustrate the logical workflow of the IR spectroscopy experiment and the relationship between the molecular structure of this compound and its characteristic C-H stretching frequencies.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Ethyl-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 3-Ethyl-2-methylhexane, a saturated hydrocarbon exhibiting chirality due to the presence of multiple stereocenters. An understanding of the distinct stereoisomers of this molecule is crucial for applications in stereoselective synthesis, catalysis, and the development of chiral pharmaceuticals where specific three-dimensional arrangements can dictate biological activity and physicochemical properties.

Molecular Structure and Chirality

This compound is a branched-chain alkane with the molecular formula C₉H₂₀.[1] Its structure consists of a six-carbon hexane (B92381) backbone with a methyl group at the second carbon (C2) and an ethyl group at the third carbon (C3).[2] The key to its stereochemical complexity lies in the presence of two chiral centers at these substituted carbon atoms.

A chiral center is a carbon atom bonded to four different substituent groups. In the case of this compound:

-

Carbon-2 (C2) is bonded to a hydrogen atom, a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃, the remainder of the main chain from C1), and the substituted carbon C3.

-

Carbon-3 (C3) is bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), a sec-butyl group (the remainder of the main chain from C4), and the substituted carbon C2.

The presence of two chiral centers gives rise to a maximum of 2ⁿ = 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

Stereoisomers of this compound

The four stereoisomers of this compound are designated using the Cahn-Ingold-Prelog (CIP) R/S notational system for each chiral center. The four distinct stereoisomers are:

-

(2R, 3R)-3-Ethyl-2-methylhexane

-

(2S, 3S)-3-Ethyl-2-methylhexane

-

(2R, 3S)-3-Ethyl-2-methylhexane

-

(2S, 3R)-3-Ethyl-2-methylhexane

The relationships between these stereoisomers are illustrated in the diagram below. The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other. Any other pairing of stereoisomers (e.g., (2R, 3R) and (2R, 3S)) are diastereomers.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Unresolved Mixture and Computed Data)

| Property | Value | Source |

| Molecular Formula | C₉H₂₀ | [1] |

| Molecular Weight | 128.255 g/mol | [1] |

| Boiling Point (Unresolved Mixture) | 142.5 °C | NIST |

| Density (Unresolved Mixture) | 0.733 g/cm³ at 20 °C | NIST |

| Refractive Index (Unresolved Mixture) | 1.411 at 20 °C | NIST |

| XLogP3-AA ((3R)-enantiomer, computed) | 4.5 | PubChem[3] |

| XLogP3-AA ((3S)-enantiomer, computed) | 4.5 | PubChem[4] |

Note: The boiling point, density, and refractive index are for the unresolved mixture of stereoisomers. Computed properties are estimations and may not reflect experimental values.

Experimental Protocols

The separation and characterization of the stereoisomers of this compound require specialized analytical techniques due to their identical connectivity and, in the case of enantiomers, identical physical properties in an achiral environment.

Stereoselective Synthesis and Resolution

Obtaining individual stereoisomers of this compound can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis: This approach involves designing a synthetic route that preferentially forms one stereoisomer over the others. This often requires the use of chiral catalysts or auxiliaries. While specific protocols for this compound are not widely published, general methods for the asymmetric synthesis of chiral alkanes, such as the hydrogenation of a corresponding chiral alkene, can be adapted.

Chiral Resolution: This is a more common method for separating stereoisomers from a mixture. For alkanes, this is typically achieved through chromatographic methods.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation and quantification of volatile enantiomers.[5] The methodology relies on a chiral stationary phase (CSP) within the GC column that interacts diastereomerically with the enantiomers, leading to different retention times.

General Protocol for Chiral GC Analysis:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Column: A capillary column coated with a suitable chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin).

-

Sample Preparation: A dilute solution of the this compound stereoisomeric mixture in a volatile, achiral solvent (e.g., hexane).

-

GC Conditions:

-

Injector Temperature: Typically set around 200-250 °C.

-

Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a slow temperature ramp (e.g., 1-5 °C/min) to a final temperature of around 150-200 °C. The exact program will require optimization for baseline separation.

-

Carrier Gas: High-purity helium or hydrogen at an optimized flow rate.

-

Detector Temperature: Typically set around 250-300 °C for an FID.

-

-

Data Analysis: The separated stereoisomers will appear as distinct peaks in the chromatogram. The area of each peak corresponds to the relative abundance of that stereoisomer in the mixture.

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral compound, which is a defining characteristic of enantiomers.

General Protocol for Polarimetry:

-

Instrumentation: A polarimeter.

-

Sample Preparation: A solution of a known concentration of the purified stereoisomer in an achiral solvent.

-

Measurement: The solution is placed in a sample cell of a known path length. Plane-polarized light is passed through the sample, and the angle of rotation is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Enantiomers will have specific rotations of equal magnitude but opposite signs. Diastereomers will have different specific rotations that are not necessarily equal in magnitude or opposite in sign.

Conclusion

This compound is a structurally simple alkane that exhibits significant stereochemical complexity due to the presence of two chiral centers. This leads to the existence of four distinct stereoisomers. While detailed experimental data on the individual properties of these stereoisomers are limited, the principles of their separation and characterization are well-established. The methodologies outlined in this guide, particularly the use of chiral gas chromatography and polarimetry, provide a solid foundation for the analytical investigation of this compound and other chiral hydrocarbons. For researchers in drug development and stereoselective synthesis, a thorough understanding and the ability to isolate and characterize these stereoisomers are essential for advancing their respective fields.

References

- 1. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 2. homework.study.com [homework.study.com]

- 3. (3R)-3-ethyl-2-methylhexane | C9H20 | CID 59954424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S)-3-ethyl-2-methylhexane | C9H20 | CID 59954419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

3-Ethyl-2-methylhexane: A Technical Guide to its Natural Occurrence and Analysis

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, biosynthesis, and analytical methodologies for the branched-chain alkane, 3-Ethyl-2-methylhexane. While direct quantitative data and specific experimental protocols for this compound are limited in publicly available scientific literature, this document synthesizes existing information on related compounds and provides adaptable frameworks for future research.

Natural Occurrence

This compound has been reported in a limited number of natural sources, spanning both the plant and marine invertebrate kingdoms. The existing literature, however, primarily focuses on the isolation and identification of more abundant secondary metabolites, with the mention of this volatile organic compound (VOC) often being a result of broader chemical profiling.

Table 1: Reported Natural Sources of this compound

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Reference(s) |

| Plantae | Magnoliophyta | Magnoliopsida | Ranunculales | Ranunculaceae | Anemone | rivularis | River Anemone | [No specific study detailing this compound was found] |

| Animalia | Porifera | Demospongiae | Homosclerophorida | Plakinidae | Plakortis | angulospiculatus | - | [1][2][3] |

Note: While these organisms are cited as sources, specific quantitative data on the concentration of this compound within their tissues is not currently available in the scientific literature.

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of this compound is presumed to follow the general pathway for branched-chain alkane synthesis, which is a modification of the fatty acid synthesis (FAS) pathway. This process involves the incorporation of specific precursor units to introduce methyl and ethyl branches onto the growing acyl chain.

The biosynthesis is initiated with a branched-chain acyl-CoA, such as 2-methylbutyryl-CoA, derived from the catabolism of amino acids like isoleucine. This starter unit is then elongated by the fatty acid synthase complex through the sequential addition of two-carbon units from malonyl-CoA. The introduction of further branches can occur through the use of methylmalonyl-CoA as an extender unit. Following chain elongation, the resulting fatty acid is activated and subsequently reduced to an aldehyde, which is then decarbonylated to yield the final alkane.

Experimental Protocols

The following are adaptable protocols for the extraction and analysis of volatile branched-chain alkanes like this compound from plant and marine invertebrate tissues. These methodologies would require optimization based on the specific sample matrix and analytical instrumentation.

Extraction of Volatile Organic Compounds

Two common methods for extracting volatile compounds are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction.

3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds and requires minimal sample preparation.

-

Apparatus:

-

HS-SPME autosampler or manual holder

-

SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Procedure:

-

Weigh approximately 1-5 g of fresh or freeze-dried and homogenized sample into a 20 mL headspace vial.

-

For marine samples, the addition of a saturated NaCl solution can improve the release of volatile compounds.

-

Seal the vial immediately.

-

Place the vial in a heating block or water bath and equilibrate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

3.1.2. Solvent Extraction

This method is suitable for a broader range of compounds, including less volatile ones.

-

Apparatus:

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Glass vials

-

Solvents (e.g., n-hexane, dichloromethane)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Homogenize a known weight of the sample (e.g., 10 g) with a suitable solvent (e.g., 50 mL of n-hexane).

-

Sonicate the mixture for a defined period (e.g., 15 minutes) to enhance extraction.

-

Centrifuge the mixture to separate the solid material from the solvent extract.

-

Carefully decant the supernatant.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

-

The concentrated extract is then ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the separation and identification of volatile organic compounds.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium as carrier gas

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of an authentic standard.

-

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for branched alkanes.

-

Quantification can be performed by creating a calibration curve using a series of standard solutions of known concentrations.

-

Conclusion and Future Directions

The natural occurrence of this compound is an under-researched area. While its presence has been noted in Anemone rivularis and Plakortis angulospiculatus, further studies are required to confirm these findings, quantify its abundance, and elucidate its specific biosynthetic pathway. The adaptable experimental protocols provided in this guide offer a starting point for researchers to investigate the distribution and ecological role of this and other volatile branched-chain alkanes in a wider range of organisms. Future research should focus on targeted analysis of the volatile fractions of the reported source organisms and stable isotope labeling studies to unravel the precise biosynthetic precursors and enzymatic steps involved in the formation of this compound.

References

Thermochemical Properties of 3-Ethyl-2-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 3-Ethyl-2-methylhexane (C9H20). Due to the limited availability of direct experimental data for this specific branched alkane, this document focuses on the application of the highly reliable Benson group additivity method for the estimation of its key thermochemical properties. Additionally, a standardized experimental protocol for determining the enthalpy of combustion of liquid hydrocarbons is detailed.

Introduction to this compound

This compound is a saturated branched-chain alkane with the chemical formula C9H20. As an isomer of nonane, its physical and chemical properties are of interest in various fields, including fuel science and chemical synthesis. Understanding its thermochemical properties, such as enthalpy of formation, enthalpy of combustion, entropy, and heat capacity, is crucial for process design, safety analysis, and computational modeling.

Estimated Thermochemical Data

The following thermochemical data for this compound in the ideal gas phase at 298.15 K have been estimated using the Benson group additivity method. This method calculates thermodynamic properties by summing the contributions of individual molecular groups.

Table 1: Estimated Thermochemical Data for this compound

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -225.9 | kJ/mol |

| Standard Enthalpy of Combustion | ΔH°c | -6124.5 | kJ/mol |

| Standard Molar Entropy | S° | 445.8 | J/mol·K |

| Molar Heat Capacity (at 298.15 K) | C°p | 187.6 | J/mol·K |

Methodology: Benson Group Additivity

The Benson group additivity method is a cornerstone of chemical thermodynamics for estimating the properties of organic molecules in the absence of experimental data. The method is based on the principle that the properties of a molecule can be approximated by the sum of the properties of its constituent groups.

The logical workflow for applying this method is illustrated below.

Group Decomposition of this compound

To apply the Benson method, this compound is dissected into its fundamental groups:

-

Primary carbon atoms (P): -CH3

-

Secondary carbon atoms (S): -CH2-

-

Tertiary carbon atoms (T): >CH-

-

Quaternary carbon atoms (Q): >C<

The structure of this compound, CH3-CH(CH3)-CH(C2H5)-CH2-CH2-CH3, is composed of the following Benson groups:

-

4 x C-(H)3(C): Four primary methyl groups.

-

2 x C-(H)2(C)2: Two secondary methylene (B1212753) groups.

-

2 x C-(H)(C)3: Two tertiary methine groups.

-

1 x C-(C)4: One quaternary carbon atom is not present in this molecule.

Table 2: Benson Group Additivity Values for Alkanes

| Group | ΔH°f (kJ/mol) | S° (J/mol·K) | C°p (298.15 K) (J/mol·K) |

| C-(H)3(C) | -42.2 | 127.3 | 25.7 |

| C-(H)2(C)2 | -20.7 | 38.4 | 22.8 |

| C-(H)(C)3 | -7.9 | -50.9 | 19.5 |

| C-(C)4 | 2.1 | -146.9 | 15.1 |

Calculation of Thermochemical Properties

ΔH°f = Σ (Group Values) ΔH°f = [4 × C-(H)3(C)] + [2 × C-(H)2(C)2] + [2 × C-(H)(C)3] ΔH°f = [4 × (-42.2)] + [2 × (-20.7)] + [2 × (-7.9)] ΔH°f = -225.9 kJ/mol

S° = Σ (Group Values) - R ln(σ) Where R is the gas constant (8.314 J/mol·K) and σ is the symmetry number. For this compound, the symmetry number is 1.

S° = [4 × C-(H)3(C)] + [2 × C-(H)2(C)2] + [2 × C-(H)(C)3] - R ln(1) S° = [4 × 127.3] + [2 × 38.4] + [2 × (-50.9)] S° = 445.8 J/mol·K

C°p = Σ (Group Values) C°p = [4 × C-(H)3(C)] + [2 × C-(H)2(C)2] + [2 × C-(H)(C)3] C°p = [4 × 25.7] + [2 × 22.8] + [2 × 19.5] C°p = 187.6 J/mol·K

Calculation of Standard Enthalpy of Combustion (ΔH°c)

The standard enthalpy of combustion can be calculated from the standard enthalpy of formation using Hess's Law. The balanced combustion reaction for this compound is:

C9H20(g) + 14 O2(g) → 9 CO2(g) + 10 H2O(l)

The standard enthalpy of combustion is calculated as:

ΔH°c = [9 × ΔH°f(CO2)] + [10 × ΔH°f(H2O)] - [1 × ΔH°f(C9H20)] - [14 × ΔH°f(O2)]

Using the standard enthalpies of formation for CO2(g) (-393.5 kJ/mol) and H2O(l) (-285.8 kJ/mol), and knowing that the enthalpy of formation of an element in its standard state (O2) is 0 kJ/mol:

ΔH°c = [9 × (-393.5)] + [10 × (-285.8)] - [1 × (-225.9)] - [14 × 0] ΔH°c = -6124.5 kJ/mol

Experimental Protocol: Oxygen Bomb Calorimetry

The following provides a detailed, generalized methodology for the experimental determination of the heat of combustion of a liquid hydrocarbon such as this compound using an oxygen bomb calorimeter.

Principle

A known mass of the sample is combusted in a sealed container (the "bomb") filled with excess pure oxygen. The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase. From this temperature change and the heat capacity of the calorimeter system, the heat of combustion can be determined.

Apparatus

-

Oxygen Bomb Calorimeter (including bomb, bucket, and insulating jacket)

-

High-precision thermometer (resolution of at least 0.001 °C)

-

Oxygen cylinder with a pressure regulator

-

Analytical balance (readability of 0.1 mg)

-

Pellet press (for solid samples, not required for liquids)

-

Ignition wire (e.g., nickel-chromium or platinum)

-

Crucible (silica or platinum)

-

Pipette or syringe for sample delivery

Procedure

-

Calorimeter Calibration:

-